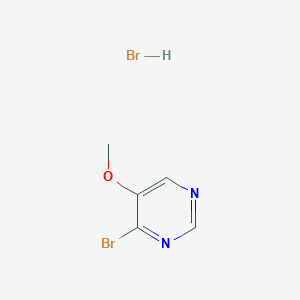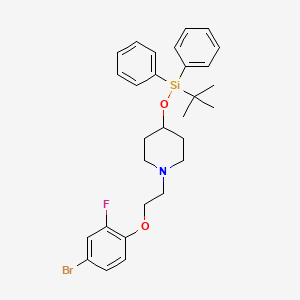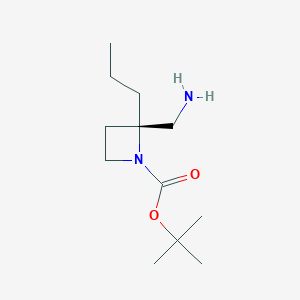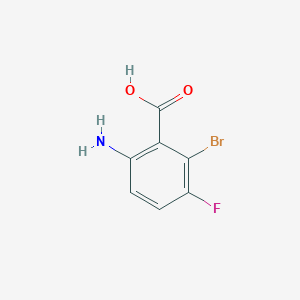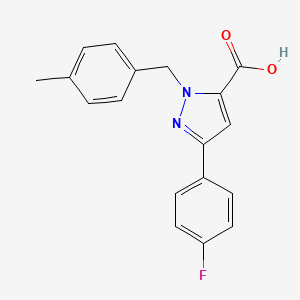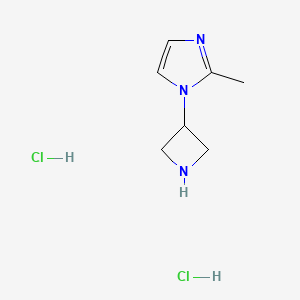![molecular formula C14H17N3O2 B1529235 Ácido 1-[2-(dimetilamino)etil]-5-fenil-1H-pirazola-4-carboxílico CAS No. 1283555-02-1](/img/structure/B1529235.png)
Ácido 1-[2-(dimetilamino)etil]-5-fenil-1H-pirazola-4-carboxílico
Descripción general
Descripción
1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a carboxylic acid functional group. The dimethylaminoethyl side chain adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
Target of Action
Compounds with similar structures often interact with various receptors or enzymes in the body, influencing their function .
Mode of Action
This interaction could involve binding to a specific site on the target, altering its shape or activity .
Biochemical Pathways
Similar compounds often influence pathways related to signal transduction, enzymatic activity, or cellular metabolism .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Similar compounds often lead to changes in cellular function, gene expression, or signal transduction .
Action Environment
The action, efficacy, and stability of 1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the pyrazole ring with a dimethylaminoethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(dimethylamino)propane-1,2-dione: Similar in structure but lacks the pyrazole ring.
5-Phenyl-1H-pyrazole-3-carboxylic acid: Similar but lacks the dimethylaminoethyl side chain.
1-(2-Aminoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid: Similar but has an aminoethyl group instead of a dimethylaminoethyl group.
Uniqueness
1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the dimethylaminoethyl side chain and the carboxylic acid group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16(2)8-9-17-13(11-6-4-3-5-7-11)12(10-15-17)14(18)19/h3-7,10H,8-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUJDPMYSMIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


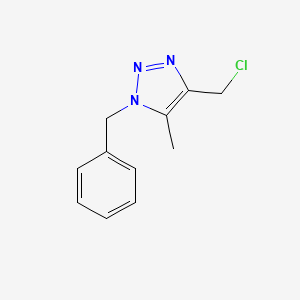
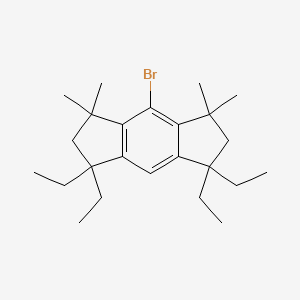


![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)
